molecular formula C19H21FN4O3S B2473658 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-71-4

5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2473658
CAS No.: 851810-71-4
M. Wt: 404.46
InChI Key: XUKLNBPRIOOTLQ-UHFFFAOYSA-N
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Description

5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H21FN4O3S and its molecular weight is 404.46. The purity is usually 95%.
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Biological Activity

5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Thiazolo[3,2-b][1,2,4]triazole
  • Substituents :
    • 4-Fluorophenyl group
    • 1,4-Dioxa-8-azaspiro[4.5]decane moiety
    • Methyl group at the 2-position of the thiazole

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound exhibits significant affinity for sigma receptors, particularly σ1 receptors, which are implicated in several neurobiological processes. Studies have shown that related compounds with similar structures demonstrate high binding affinities (K(i) values) in the nanomolar range for these receptors .
  • Antitumor Activity : Preliminary in vitro studies suggest that the compound may exhibit antitumor properties. For instance, derivatives of the spiro compound have shown selective accumulation in tumor tissues during imaging studies using positron emission tomography (PET), indicating potential utility in cancer diagnostics and therapy .
  • Neuroprotective Effects : The sigma receptor modulation by this compound suggests possible neuroprotective effects. Compounds that target σ1 receptors have been associated with neuroprotection in models of neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Sigma Receptor BindingHigh affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM)
Antitumor PropertiesSelective accumulation in tumor tissues
Neuroprotective EffectsPotential benefits in neurodegenerative models

Case Study: Tumor Imaging with Sigma Ligands

A notable study utilized a radiolabeled derivative of the compound to evaluate its potential for tumor imaging. The study reported significant accumulation in human carcinoma and melanoma models during PET imaging. The results indicated that compounds with favorable lipophilicity and σ1 receptor affinity could enhance tumor imaging capabilities and possibly serve as therapeutic agents .

The mechanism through which this compound exerts its biological effects likely involves:

  • Sigma Receptor Modulation : By binding to σ1 receptors, the compound may influence intracellular signaling pathways associated with cell proliferation and apoptosis.
  • Interaction with Acetylcholine Transporters : The selectivity observed for vesicular acetylcholine transporters suggests a role in cholinergic signaling pathways, potentially impacting cognitive functions and neuroprotection .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-2-4-14(20)5-3-13)23-8-6-19(7-9-23)26-10-11-27-19/h2-5,15,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLNBPRIOOTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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